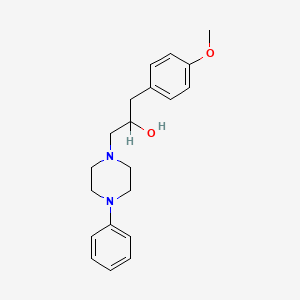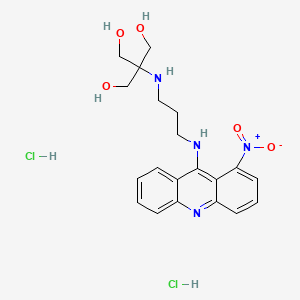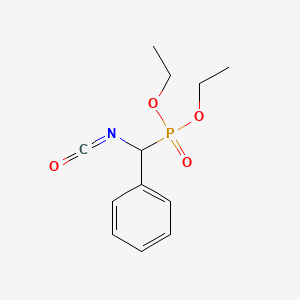
Phosphonic acid, (isocyanatophenylmethyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (isocyanatophenylmethyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group This compound is notable for its structural features, which include a phosphorus atom bonded to three oxygen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphonic acid, (isocyanatophenylmethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate isocyanatophenylmethyl precursor. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . The reaction conditions often require a catalyst, such as methyl iodide, and are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: Phosphonic acid, (isocyanatophenylmethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphonic acid, (isocyanatophenylmethyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound’s bioactive properties make it useful in the study of enzyme inhibitors and other biological processes.
Mechanism of Action
The mechanism by which phosphonic acid, (isocyanatophenylmethyl)-, diethyl ester exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction often involves the formation of a stable complex between the phosphorus atom and the enzyme’s active site residues .
Comparison with Similar Compounds
Diethyl phosphite: Another organophosphorus compound with similar reactivity but different applications.
Phosphorous acid, diethyl ester: Shares structural similarities but differs in its chemical properties and uses.
Uniqueness: Phosphonic acid, (isocyanatophenylmethyl)-, diethyl ester is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
Properties
CAS No. |
74732-28-8 |
|---|---|
Molecular Formula |
C12H16NO4P |
Molecular Weight |
269.23 g/mol |
IUPAC Name |
[diethoxyphosphoryl(isocyanato)methyl]benzene |
InChI |
InChI=1S/C12H16NO4P/c1-3-16-18(15,17-4-2)12(13-10-14)11-8-6-5-7-9-11/h5-9,12H,3-4H2,1-2H3 |
InChI Key |
UKLMRMGEZHAPQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)N=C=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


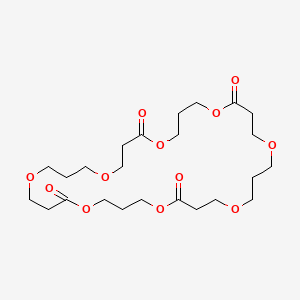


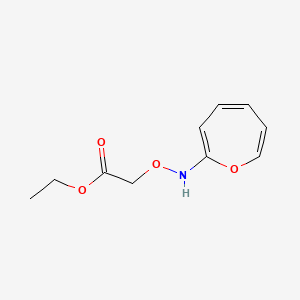
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine](/img/structure/B14453474.png)
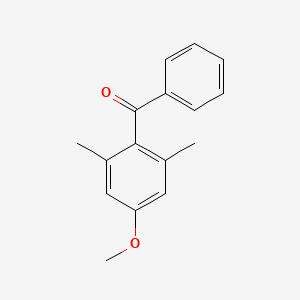
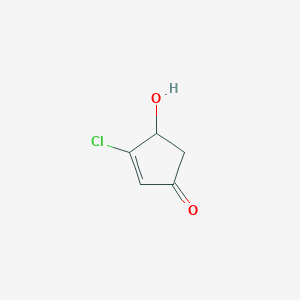
![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/structure/B14453500.png)
![{1-[(Methylsulfanyl)methoxy]ethyl}benzene](/img/structure/B14453501.png)
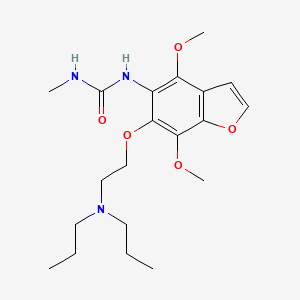
![6-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B14453505.png)
